(3-甲基-4-硝基苯基)甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

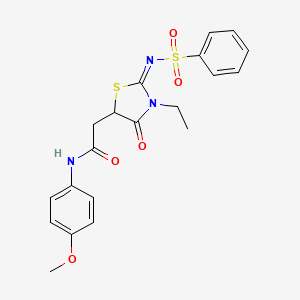

The compound "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" is closely related to the compounds studied in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with nitrophenyl and methanesulfonyl moieties. For instance, the first paper discusses a complex formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane with a base, which is structurally similar to the compound of interest . The second paper describes the synthesis and reactions of a compound with a methanesulfonyl group, albeit in a different chemical context . The third paper provides a computational study of a complex involving 4-nitrophenyl[bis(methylsulfonyl)]methane, which shares some functional groups with the compound .

Synthesis Analysis

The synthesis of compounds related to "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" can be inferred from the methods described in the second paper. The paper outlines a synthesis route involving a [2,3] sigmatropic rearrangement, starting from an alcohol derivative and proceeding through a reaction with methylsulfinyl chloride . This method could potentially be adapted for the synthesis of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" by modifying the starting materials and reaction conditions to incorporate the nitrophenyl group appropriately.

Molecular Structure Analysis

The molecular structure of compounds similar to "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" can be complex, as evidenced by the first paper, which describes the formation of an ion pair in the crystal structure of a related complex. The lengths of the hydrogen bonds formed in this structure are detailed, providing insight into the potential bonding interactions that might be expected in the compound of interest . The third paper's computational study also offers predictions on the electronic spectra of a related complex, which could inform the understanding of the electronic structure of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" .

Chemical Reactions Analysis

The reactivity of compounds with methanesulfonyl and nitrophenyl groups is highlighted in the second paper, which discusses various electrophile-induced cyclization reactions. The paper describes how different electrophiles can lead to distinct reaction pathways and products, such as halogenation or the formation of heterocyclic compounds . These findings suggest that "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" may also undergo diverse chemical reactions depending on the conditions and reactants used.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" are not detailed in the provided papers, the studies on related compounds offer some clues. The first paper's spectroscopic studies in different solvents indicate how the structure of a complex can influence its spectral properties . The third paper's computational predictions of solvent effects on electronic spectra further emphasize the importance of the solvent environment on the properties of such compounds . These insights could be relevant when considering the solubility, stability, and reactivity of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" in various solvents.

科学研究应用

电化学还原和产物形成

- 研究背景: 对对硝基苯甲磺酸甲酯(一种相关化合物)的电化学还原进行了研究。这些化合物的电生成的自由基阴离子不会发生碳-硫键的经典两电子断裂。相反,由于硝基和氰基等吸电子取代基,发生了其他反应 (Pilard 等,2001)。

制备和产率提高

- 研究背景: 涉及与(3-甲基-4-硝基苯基)甲磺酰氯在结构上相似的化合物的 1-(4-硝基苯甲磺酰)吡咯烷的制备是通过四步反应实现的,从苄氯开始。该工艺经过优化以提高产率 (辛飞,2004)。

配合物的形成和能量学

- 研究背景: 涉及诸如 4-硝基苯基[双(甲磺酰)]甲烷与 TBD 等碱的配合物的结构和能量学已在真空中和乙腈等溶剂中进行预测和研究 (Binkowska 等,2008)。

光谱研究和结构分析

- 研究背景: 已采用光谱方法研究涉及类似化合物的配合物的结构。例如,4-硝基苯基[双(二乙基磺酰)]甲烷与 TBD 和 MTBD 的 1:1 配合物研究揭示了在不同溶剂中新结构的解离和形成 (Huczyński 等,2007)。

碳负离子的形成和反应性

- 研究背景: 已研究在乙腈和四氢呋喃等溶剂中在有机碱存在下由二磺酰碳酸(如 4-硝基苯基[双(乙基磺酰)]甲烷)形成的碳负离子衍生物 (Binkowska 和 Jarczewski,2008)。

合成和反应途径

- 研究背景: 已经探索了合成和诱导相关砜和亚砜反应的各种方法。例如,研究了 3-甲基-1-甲磺酰戊-1,2,4-三烯的合成及其与不同亲电试剂的反应 (Christov 和 Ivanov,2004)。

安全和危害

属性

IUPAC Name |

(3-methyl-4-nitrophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOCHNIHARCSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-4-nitrophenyl)methanesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)